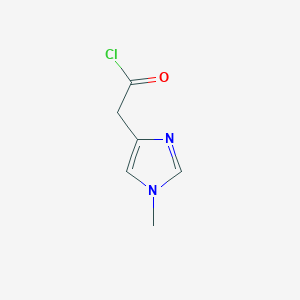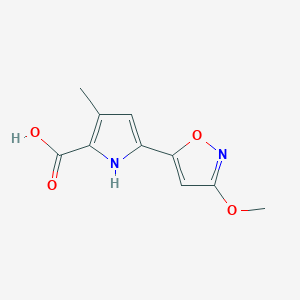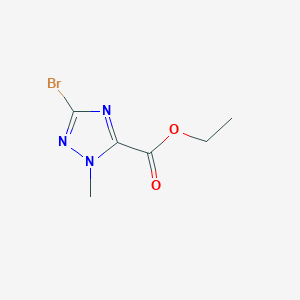
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another efficient method reported involves a catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Analyse Chemischer Reaktionen
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid: This compound has a similar structure but with an ethoxy group instead of a dimethoxy group.
2-(5-(2,5-Dimethoxyphenyl)isoxazol-3-yl)acetic acid: This derivative has a different substitution pattern on the phenyl ring.
The uniqueness of 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO5/c1-17-9-3-4-10(11(7-9)18-2)12-5-8(14-19-12)6-13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
IIMRUXYWEQFUHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)








![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)



![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
